molecular formula C14H13Cl2NO3S B2889227 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 684226-13-9

4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2889227
CAS No.: 684226-13-9
M. Wt: 346.22
InChI Key: VKHGJRDJIBTMII-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including chloro, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the chlorination of the appropriate benzene derivatives. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize waste, adhering to environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

  • Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

  • Substitution: Aqueous or alcoholic solutions of nucleophiles.

Major Products Formed:

  • Oxidation: 4-chloro-N-(3-chloro-2-methylphenyl)-3-hydroxybenzene-1-sulfonamide.

  • Reduction: 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide with reduced chloro groups.

  • Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It may serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-chloro-N-(3-chloro-2-methylphenyl)-3-hydroxybenzene-1-sulfonamide

  • 4-chloro-N-(3-chloro-2-methylphenyl)-3-methylbenzene-1-sulfonamide

  • 4-chloro-N-(3-chloro-2-methylphenyl)-3-ethoxybenzene-1-sulfonamide

Uniqueness: 4-Chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. Its methoxy group, in particular, provides distinct chemical properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-N-(3-chloro-2-methylphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-11(15)4-3-5-13(9)17-21(18,19)10-6-7-12(16)14(8-10)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGJRDJIBTMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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